molecular formula C3H4N4O2S B7819187 2-(5-sulfanyltetrazol-1-yl)acetic acid

2-(5-sulfanyltetrazol-1-yl)acetic acid

Cat. No.: B7819187
M. Wt: 160.16 g/mol
InChI Key: UOTQEHLQKASWQO-UHFFFAOYSA-N
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Description

2-(5-Sulfanyltetrazol-1-yl)acetic acid is a tetrazole derivative featuring a sulfanyl (thiol) group at the 5-position of the tetrazole ring and an acetic acid moiety at the 1-position. Tetrazoles are nitrogen-rich heterocycles known for their bioisosteric properties, often mimicking carboxylic acids in drug design due to similar pKa values and metabolic stability .

Properties

IUPAC Name

2-(5-sulfanyltetrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2S/c8-2(9)1-7-3(10)4-5-6-7/h1H2,(H,8,9)(H,4,6,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTQEHLQKASWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N1C(=NN=N1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(=O)O)N1C(=NN=N1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-sulfanyltetrazol-1-yl)acetic acid involves several steps, including the use of specific reagents and reaction conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of 2-(5-sulfanyltetrazol-1-yl)acetic acid is scaled up using optimized synthetic routes. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters. The industrial production methods aim to maximize efficiency and minimize waste, ensuring a cost-effective and environmentally friendly process.

Chemical Reactions Analysis

Types of Reactions

2-(5-sulfanyltetrazol-1-yl)acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using various oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: In substitution reactions, one or more atoms in the compound are replaced by other atoms or groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

The common reagents used in the reactions of 2-(5-sulfanyltetrazol-1-yl)acetic acid include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of 2-(5-sulfanyltetrazol-1-yl)acetic acid depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions result in substituted compounds with different functional groups.

Scientific Research Applications

2-(5-sulfanyltetrazol-1-yl)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis of other compounds.

    Biology: In biological research, 2-(5-sulfanyltetrazol-1-yl)acetic acid is used to study its effects on biological systems and its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential medicinal properties, including its use in drug development and treatment of diseases.

    Industry: 2-(5-sulfanyltetrazol-1-yl)acetic acid is used in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-sulfanyltetrazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The pathways involved in the mechanism of action include various biochemical and cellular processes, which are influenced by the presence of 2-(5-sulfanyltetrazol-1-yl)acetic acid.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Tetrazole-Based Analogues

2-(5-Amino-2H-tetrazol-2-yl)acetic Acid ()
  • Molecular Formula : C₃H₅N₅O₂
  • Key Features: Amino group at the 5-position of the tetrazole. Dihedral angle between tetrazole and carboxyl group: 82.25° . Hydrogen bonding: Forms layered structures via O—H⋯N, N—H⋯O, and N—H⋯N interactions .
  • Comparison: The sulfanyl group in 2-(5-sulfanyltetrazol-1-yl)acetic acid may increase acidity compared to the amino analogue due to the thiol's lower pKa (~8–10 vs. amino pKa ~10–12).
2-({1-[2-(Methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic Acid ()
  • Molecular Formula : C₁₀H₁₀N₄O₂S₂
  • Key Features :
    • Methylsulfanylphenyl substituent at the 1-position of the tetrazole.
    • Crystal structure refinement: R factor = 0.051 .
  • Comparison: The aromatic substituent introduces steric bulk and lipophilicity, reducing water solubility compared to the simpler 2-(5-sulfanyltetrazol-1-yl)acetic acid.

Thiadiazole and Thiazole Derivatives

5-Substituted 1,3,4-Thiadiazol-2-yl-sulfanylacetic Acid Derivatives ()
  • General Formula : CₙHₘN₂O₂S₂
  • Key Features: Thiadiazole core instead of tetrazole. Synthesized via alkylation of 5-R-amino-1,3,4-thiadiazole-2-thioles . Demonstrated anticonvulsant and anticancer activity .
  • Comparison :
    • Thiadiazoles are less acidic (pKa ~4–5) than tetrazoles, reducing their bioisosteric utility for carboxylic acids.
    • Broader biological applications but lower metabolic stability compared to tetrazoles .
2-[2-[(5-Cyano-2-fluorophenyl)methylsulfanyl]-4-methyl-1,3-thiazol-5-yl]acetic Acid ()
  • Molecular Formula : C₁₄H₁₁FN₂O₂S₂
  • Key Features :
    • Thiazole ring with fluorophenyl and methyl groups.
    • Molecular weight: 322.38 g/mol .
  • Comparison :
    • Thiazole derivatives exhibit distinct electronic properties due to sulfur's lower electronegativity compared to nitrogen-rich tetrazoles.
    • Fluorine substitution enhances membrane permeability but introduces synthetic complexity .

Benzofuran and Oxadiazole Derivatives

2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic Acid ()
  • Molecular Formula : C₁₉H₂₄O₃S
  • Key Features :
    • Benzofuran core with cyclohexyl and isopropylsulfanyl groups.
    • Crystal packing: O—H⋯O hydrogen bonds form centrosymmetric dimers; C—H⋯π interactions stabilize the structure .
  • Comparison: Higher molecular weight (332.44 g/mol) and hydrophobicity reduce aqueous solubility compared to tetrazole derivatives. Benzofuran's planar structure enables π-π stacking, unlike non-aromatic tetrazoles .
(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic Acid ()
  • Molecular Formula : C₆H₈N₂O₃S
  • Key Features :
    • Oxadiazole ring with ethyl and sulfanyl groups.
    • Safety GHS-compliant handling required .
  • Comparison :
    • Oxadiazoles are electron-deficient, affecting hydrogen-bonding capacity.
    • Lower thermal stability compared to tetrazoles due to reduced aromaticity .

Comparative Data Table

Compound Class Example Compound Molecular Formula Key Substituents Hydrogen Bonding Features Biological Activity
Tetrazole-Sulfanyl 2-(5-Sulfanyltetrazol-1-yl)acetic Acid C₃H₄N₄O₂S 5-SH, 1-CH₂COOH O—H⋯S, S—H⋯N (potential disulfides) Under investigation
Tetrazole-Amino 2-(5-Amino-2H-tetrazol-2-yl)acetic Acid C₃H₅N₅O₂ 5-NH₂ O—H⋯N, N—H⋯O layers Coordination chemistry
Thiadiazole-Sulfanyl 5-R-Thiadiazol-2-yl-sulfanylacetic Acid CₙHₘN₂O₂S₂ 5-R-amino, 2-SH S—H⋯N, N—H⋯O Anticancer, anticonvulsant
Benzofuran-Sulfanyl 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic Acid C₁₉H₂₄O₃S Cyclohexyl, isopropyl-SH O—H⋯O dimers, C—H⋯π Not reported
Oxadiazole-Sulfanyl (5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic Acid C₆H₈N₂O₃S 5-Ethyl, 2-SH O—H⋯O, weaker due to electron deficiency Regulatory scrutiny

Key Research Findings

  • Synthetic Methods : Thiol-disulfide exchange () and alkylation () are viable routes for sulfanyl-acetic acid derivatives.
  • Crystal Engineering : Sulfanyl groups promote diverse packing modes, from dimers () to layered structures ().

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